An In-depth Technical Guide to the Chemical Properties of Brominated Isopropoxybenzoic Acid Derivatives
An In-depth Technical Guide to the Chemical Properties of Brominated Isopropoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and detailed experimental data for 2-Bromo-5-isopropoxybenzoic acid is limited in publicly accessible literature. This guide provides a comprehensive overview of its predicted properties and available data on closely related isomers, primarily 5-Bromo-2-isopropoxybenzoic acid and the potential precursor 2-Bromo-5-hydroxybenzoic acid , to serve as a valuable resource for researchers in the field.
Introduction
Brominated benzoic acid derivatives are a pivotal class of compounds in medicinal chemistry and materials science, frequently employed as building blocks in the synthesis of complex organic molecules. Their utility stems from the versatile reactivity of the bromine and carboxylic acid functionalities, allowing for a wide range of chemical transformations. This guide focuses on the chemical properties of 2-Bromo-5-isopropoxybenzoic acid and its closely related isomers, providing a technical resource for researchers engaged in drug discovery and development.
Physicochemical Properties
Table 1: Physical and Chemical Properties of Brominated Benzoic Acid Derivatives
| Property | 5-Bromo-2-isopropoxybenzoic acid | 2-Bromo-5-hydroxybenzoic acid |
| CAS Number | 62176-16-3[1] | 58380-11-3[2] |
| Molecular Formula | C₁₀H₁₁BrO₃[1] | C₇H₅BrO₃[2][3] |
| Molecular Weight | 259.1 g/mol | 217.02 g/mol [2][3] |
| Appearance | Not specified | White crystalline solid[4] |
| Melting Point | Not specified | 225-230 °C[3] |
| Solubility | Not specified | Soluble in alcohol, ether, and ketone solvents; slightly soluble in water.[4] |
| pKa | Not specified | 2.73±0.10 (Predicted)[5] |
Table 2: Spectroscopic Data References for Related Compounds
| Spectroscopic Data | 5-Bromo-2-isopropoxybenzoic acid | 2-Bromo-5-hydroxybenzoic acid |
| NMR, HPLC, LC-MS, UPLC | - | Available from suppliers[6] |
| IR Spectrum | - | Available in NIST Chemistry WebBook[7][8] |
| Mass Spectrum | - | Available in NIST Chemistry WebBook[7] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-Bromo-5-isopropoxybenzoic acid is not available in the searched literature, a plausible synthetic route would involve the alkylation of 2-Bromo-5-hydroxybenzoic acid with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.
A general procedure for the synthesis of the precursor, 2-Bromo-5-hydroxybenzoic acid, from 2-Bromo-5-methoxybenzoic acid has been described.[9]
Protocol: Synthesis of 2-Bromo-5-hydroxybenzoic acid from 2-Bromo-5-methoxybenzoic acid [9]
-
Materials:
-
2-Bromo-5-methoxybenzoic acid (5 g)
-
Aluminum chloride (15 g)
-
Chlorobenzene (150 mL)
-
Ice water
-
Diethyl ether (250 mL portions)
-
4M NaOH (aqueous)
-
10% Copper sulfate (aqueous)
-
Resorcinol
-
-
Procedure:
-
Reflux 5 g of 2-Bromo-5-methoxybenzoic acid with 15 g of aluminum chloride in 150 mL of chlorobenzene for 2.5 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Extract the aqueous phase three times with 250 mL of diethyl ether.
-
Combine the organic phases and concentrate under reduced pressure to remove the solvent, yielding 4.2 g of 2-Bromo-5-hydroxybenzoic acid.
-
The following diagram illustrates a generalized workflow for the synthesis of brominated isopropoxybenzoic acids, based on available information for related compounds.
Caption: Generalized synthetic pathway for 2-Bromo-5-isopropoxybenzoic acid.
Chemical Reactivity and Biological Activity
The chemical reactivity of 2-Bromo-5-isopropoxybenzoic acid is dictated by its three main functional groups: the aromatic ring, the bromine atom, and the carboxylic acid.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide formation, and reduction to an alcohol.
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Bromine Atom: The bromine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds.
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Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution, with the directing effects of the existing substituents influencing the position of new functional groups.
While no specific biological activities or signaling pathway involvements have been documented for 2-Bromo-5-isopropoxybenzoic acid or its close isomers, hydroxybenzoic acid derivatives, in general, are known to exhibit a wide range of biological effects. These include antimicrobial, anti-inflammatory, antioxidant, and even estrogenic activities.[10][11] The specific biological profile of a substituted benzoic acid is highly dependent on the nature and position of its functional groups. The stereochemistry of derivatives can also play a pivotal role in their biological activity.
The following diagram illustrates the logical relationship of the functional groups to the potential reactivity and biological screening of the target compound.
Caption: Functional group-based reactivity and hypothetical biological screening.
Safety and Handling
For 2-Bromo-5-hydroxybenzoic acid, the following safety and handling precautions are advised:
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Statements:
-
First Aid:
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
It is reasonable to assume that 2-Bromo-5-isopropoxybenzoic acid would have a similar hazard profile and require comparable handling procedures. A thorough risk assessment should be conducted before handling this compound.
Conclusion
2-Bromo-5-isopropoxybenzoic acid represents a potentially valuable, yet under-characterized, building block for drug discovery and materials science. While direct experimental data is sparse, an understanding of its chemical properties and reactivity can be inferred from its constituent functional groups and the known characteristics of its close isomers. This technical guide provides a foundational resource for researchers, summarizing the available data for related compounds and outlining plausible synthetic strategies. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound and unlock its potential for various applications.
References
- 1. 5-Bromo-2-isopropoxybenzoic acid | 62176-16-3 [sigmaaldrich.com]
- 2. 2-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 12249435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. 58380-11-3|2-Bromo-5-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 7. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 8. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 9. 2-bromo-5-hydroxybenzoic acid | 58380-11-3 [chemicalbook.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
